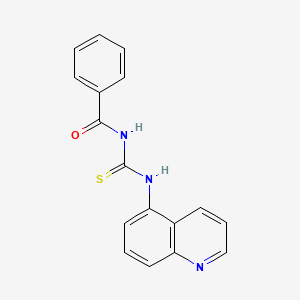

N-benzoyl-N'-(5-quinolinyl)thiourea

CAS No.: 861208-64-2

Cat. No.: VC4640860

Molecular Formula: C17H13N3OS

Molecular Weight: 307.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861208-64-2 |

|---|---|

| Molecular Formula | C17H13N3OS |

| Molecular Weight | 307.37 |

| IUPAC Name | N-(quinolin-5-ylcarbamothioyl)benzamide |

| Standard InChI | InChI=1S/C17H13N3OS/c21-16(12-6-2-1-3-7-12)20-17(22)19-15-10-4-9-14-13(15)8-5-11-18-14/h1-11H,(H2,19,20,21,22) |

| Standard InChI Key | ZMGIOHDRVGQVCU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |

Introduction

Chemical Identity and Structural Properties

N-Benzoyl-N'-(5-quinolinyl)thiourea is characterized by a benzoyl group linked to a thiourea moiety, which is further connected to a quinoline ring at the 5-position. Key structural and physicochemical properties include:

| Property | Value |

|---|---|

| IUPAC Name | N-(quinolin-5-ylcarbamothioyl)benzamide |

| Molecular Formula | |

| Molecular Weight | 307.37 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |

| InChI Key | ZMGIOHDRVGQVCU-UHFFFAOYSA-N |

| Solubility | Not fully characterized |

The compound’s quinoline moiety contributes to its planar aromatic structure, enabling interactions with biological targets such as enzymes and DNA . Spectroscopic data, including NMR and IR, confirm the presence of characteristic functional groups: the benzoyl carbonyl () and thiourea C=S () .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N-benzoyl-N'-(5-quinolinyl)thiourea typically involves a two-step process:

-

Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in acetone, yielding benzoyl isothiocyanate .

-

Coupling with 5-Aminoquinoline: The isothiocyanate intermediate reacts with 5-aminoquinoline in the presence of a base (e.g., NaOH) at elevated temperatures () .

Optimization Insights:

-

Reaction time and temperature critically influence yield. Shorter durations (10–15 minutes) at 98°C maximize product formation while minimizing side reactions .

-

Solvent choice (e.g., ethanol vs. methanol) affects crystallization efficiency, with ethanol yielding purer products .

Applications in Research and Industry

Phase-Transfer Catalysis

N-Benzoyl-N'-(5-quinolinyl)thiourea facilitates reactions in biphasic systems by shuttling reactants between aqueous and organic phases. Its thiourea group coordinates with metal ions, enhancing reaction rates in:

-

Suzuki-Miyaura Couplings: Improved yields in aryl-aryl bond formations .

-

Nucleophilic Substitutions: Accelerated displacement reactions in polar solvents.

Biological Activity

Recent studies highlight its potential as a urease inhibitor, a target for treating Helicobacter pylori infections and urinary tract disorders. Key findings include:

| Compound | IC (µM) | Reference |

|---|---|---|

| N-Benzoyl-N'-(5-quinolinyl)thiourea | 1.83 ± 0.79 | |

| Thiourea (Standard) | 22.8 ± 1.31 |

Mechanistically, the thiourea moiety chelates nickel ions in the urease active site, while the quinoline ring stabilizes interactions via π-π stacking with hydrophobic residues .

Comparative Analysis with Structural Analogs

The biological and chemical properties of N-benzoyl thiourea derivatives vary significantly with the quinoline substitution position:

| Position | Urease Inhibition (IC) | Key Interactions |

|---|---|---|

| 5-Quinolinyl | 1.83 ± 0.79 µM | Nickel chelation, π-π stacking |

| 8-Quinolinyl | 9.45 ± 0.08 µM | Reduced steric accessibility |

The 5-position optimizes spatial alignment with the urease active site, underscoring the importance of substitution patterns in drug design .

Future Directions and Challenges

-

Mechanistic Studies: Elucidate the compound’s interactions with non-urease targets (e.g., kinases, GPCRs) using crystallography and molecular dynamics simulations .

-

Derivatization: Introduce electron-withdrawing groups (e.g., -NO) to the benzoyl ring to enhance metabolic stability .

-

Scale-Up Challenges: Address solubility limitations via prodrug strategies or nanoformulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume